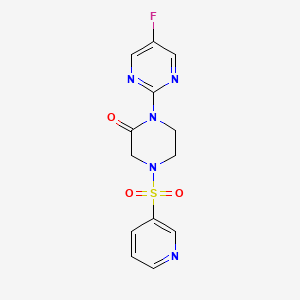
Methyl (S)-1-(Dimethylcarbamoyl)pyrrolidin-2-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate” is a chemical compound used extensively in scientific research. It has a CAS Number of 1493675-45-8 and a molecular weight of 200.24 .
Synthesis Analysis
A diastereoselective method for the preparation of methyl (2R*,3R*)-3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates was developed on the basis of the neutralization reaction of diastereohomogeneous dimethyl (2R*,3R*)-3-aryl(pyridyl)glutamate hydrochlorides .Molecular Structure Analysis
The IUPAC name of this compound is methyl (dimethylcarbamoyl)-L-prolinate . The InChI code is 1S/C9H16N2O3/c1-10(2)9(13)11-6-4-5-7(11)8(12)14-3/h7H,4-6H2,1-3H3/t7-/m0/s1 .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate” are not found, it’s worth noting that pinacol boronic esters, which are similar compounds, are highly valuable building blocks in organic synthesis .Physical And Chemical Properties Analysis
“Methyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate” is a colorless to yellow liquid . The storage temperature is +4°C .Wirkmechanismus
Target of Action
Methyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate is a derivative of proline, a natural amino acid . Proline and its derivatives are known to be excellent, efficient, and versatile organocatalysts for various asymmetric reactions . Therefore, the primary targets of this compound are likely to be the same biochemical reactions that proline and its derivatives catalyze.
Mode of Action
The compound interacts with its targets by acting as an organocatalyst. The pyrrolidine–NH in proline and its derivatives is crucial for the activation of aldehydes or ketones . This suggests that Methyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate may interact with its targets in a similar manner, activating them for subsequent chemical reactions.
Biochemical Pathways
The compound affects several biochemical pathways, including the aldol reaction, Mannich reaction, Michael reaction, Diels–Alder reaction, α-amination of aldehydes, and α-alkylation of aldehydes . These reactions are crucial for various biological processes, including the synthesis of amino acids and other biomolecules.
Result of Action
The result of the compound’s action is the catalysis of various asymmetric reactions. This can lead to the production of a variety of chiral compounds, which are crucial in many biological processes. For example, the compound can catalyze the conversion of epoxy compounds into high-value chiral cyclic carbonates .
Action Environment
The action of Methyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate can be influenced by various environmental factors. For instance, the compound’s catalytic activity can be enhanced when it is encapsulated into a porous material, such as metal–organic frameworks (MOFs) and covalent-organic frameworks (COFs) . These materials provide a crystalline structure, rational designable and tunable framework that can enhance the compound’s stability and efficacy .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate in lab experiments is its high purity and stability. It is also relatively easy to synthesize and has a high yield. However, one limitation is that it is a chiral building block, which means that the synthesized molecules may have different biological activities depending on their stereochemistry.
Zukünftige Richtungen
There are many possible future directions for the use of Methyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate in scientific research. One direction could be the synthesis of new NMDA receptor antagonists or other biologically active molecules using Methyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate as a chiral building block. Another direction could be the development of new chiral ligands for asymmetric catalysis. Additionally, further research could be conducted to better understand the mechanism of action of Methyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate and the molecules synthesized using it.
Synthesemethoden
The synthesis of Methyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate involves the reaction of (S)-pyrrolidine-2-carboxylic acid with dimethylcarbamoyl chloride in the presence of a base. The resulting product is then methylated with methyl iodide to yield Methyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate. The yield of this synthesis method is reported to be around 70%.
Wissenschaftliche Forschungsanwendungen
- Dipeptidsynthese: Methyl (S)-1-(Dimethylcarbamoyl)pyrrolidin-2-carboxylat dient als wertvoller Baustein bei der Synthese von Dipeptiden. Forscher haben eine schnelle Methode zur Herstellung von homo- und heterochiralen Dipeptiden entwickelt, die L-Alanin und D/L 2-Methyl-allo-Hydroxylproline enthalten, indem sie bicyclische Lactone, die von D/L-Alanin abgeleitet sind, direkt aminolysieren .
- Auswirkung auf die Amidbindungskonfiguration: Die C-2-Methylierung des Pyrrolidinrings beeinflusst die Konfiguration der Prolyl-Amidbindung. Sowohl in homo- als auch in heterochiralen Dipeptiden führt die C-2-Methylierung zum ausschließlichen Vorliegen der Prolyl-Amidbindung in der trans-Geometrie. Die räumliche Orientierung der C-2-Methylgruppe kann jedoch in geeignet gekappten Modelldipeptiden eine turn-artige Struktur auslösen .
- Pb-freie Perowskitmaterialien: this compound wurde bei der Synthese von Pb-freien Perowskitmaterialien eingesetzt. Insbesondere Verbindungen wie C8H20N2MnBr4 und C4H10NMnBr3 zeigen hohe Lumineszenzausbeuten. Diese Materialien wurden durch ein einfaches mechanochemisches Verfahren erhalten, was ihr Potenzial in optoelektronischen Anwendungen unterstreicht .
- Divergente Cyclisierungsstrategien: Forscher haben divergente intermolekulare Kupplungsstrategien untersucht, um direkt aus Olefinen vielfältige N-Heterocyclen zu erhalten. Die radikalische zu polare mechanistische Umschaltung, an der this compound beteiligt ist, spielt eine entscheidende Rolle bei der Erreichung dieses Ziels. Diese N-Heterocyclen sind essentielle Grundgerüste in der Wirkstoffforschung und -entwicklung .
Peptidchemie und Wirkstoffdesign
Materialwissenschaften und lumineszierende Materialien
Organische Synthese und N-Heterocyclenbildung
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl (2S)-1-(dimethylcarbamoyl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-10(2)9(13)11-6-4-5-7(11)8(12)14-3/h7H,4-6H2,1-3H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKORODLLOVZZJH-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCCC1C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)N1CCC[C@H]1C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2386055.png)
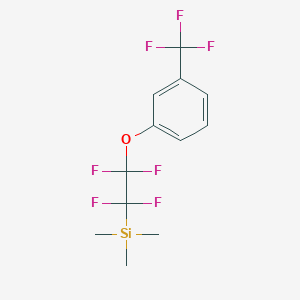
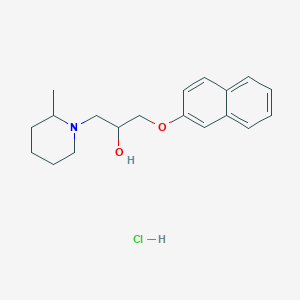
![N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2386062.png)
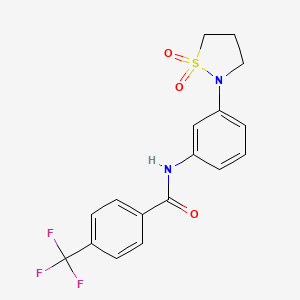
![3-[(4-Propan-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzenesulfonyl fluoride](/img/structure/B2386064.png)
![Ethyl 2-[2-(ethylimino)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B2386065.png)
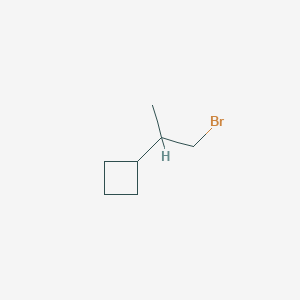
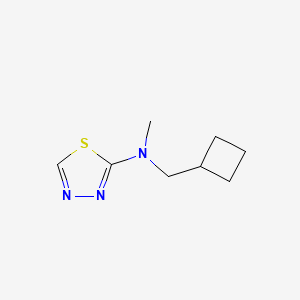


![4-cyano-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2386072.png)
![N-[(4-chlorophenyl)methyl]-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/structure/B2386073.png)
